Product packaging for Ethyl 2-fluoro-4-methoxybenzoate(Cat. No.:CAS No. 773135-34-5)

Ethyl 2-fluoro-4-methoxybenzoate

Cat. No.: B1648229
CAS No.: 773135-34-5
M. Wt: 198.19 g/mol
InChI Key: KXUTVJPWRDIHDB-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic and Medicinal Chemistry

The introduction of fluorine into organic molecules can dramatically alter their properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. nih.govtandfonline.com

Impact of Fluorine on Molecular Properties and Reactivity

The presence of fluorine, a highly electronegative atom, can influence a molecule's electronic distribution, which in turn affects its acidity (pKa), dipole moment, and chemical stability. tandfonline.com This is because the carbon-fluorine bond is stronger than a carbon-hydrogen bond, often leading to increased metabolic stability. tandfonline.comwikipedia.org This enhanced stability can prolong the half-life of a drug, potentially reducing the frequency of administration. wikipedia.org Furthermore, adding fluorine can increase a molecule's lipophilicity, or its ability to dissolve in fats, which can improve its absorption across cell membranes. wikipedia.orgresearchgate.net

Role of Fluorine in Pharmaceutical and Agrochemical Development

Approximately 20% of all commercialized pharmaceutical drugs contain fluorine. wikipedia.org The strategic placement of fluorine atoms can block metabolic pathways that would otherwise deactivate a drug. tandfonline.comwikipedia.org For instance, adding a fluorine atom to an aromatic ring can prevent the formation of toxic metabolites. wikipedia.org In agrochemical development, the inclusion of fluorine can enhance the biological activity and stability of pesticides and herbicides. numberanalytics.comnumberanalytics.com

Overview of Benzoate (B1203000) Ester Derivatives in Synthetic Chemistry

Benzoate esters are a class of organic compounds with broad applications in various industries. numberanalytics.comnumberanalytics.com

Importance of the Ester Functional Group

The ester functional group is a key component in many organic molecules, influencing their physical and chemical properties. numberanalytics.com Esters are often used as intermediates in the synthesis of more complex molecules. numberanalytics.comacs.org They can undergo various reactions, such as hydrolysis to form carboxylic acids and alcohols, and reduction to form alcohols. numberanalytics.com

Aromatic Esters as Synthetic Intermediates and Lead Compounds

Aromatic esters, which feature an ester group attached to an aromatic ring, are valuable in synthetic chemistry. numberanalytics.comacs.org They are used as building blocks for pharmaceuticals, agrochemicals, and materials. numberanalytics.comnumberanalytics.com Their stability and versatility make them ideal starting points for creating new compounds with desired properties. acs.orgzslubes.com

Contextualization of Ethyl 2-Fluoro-4-methoxybenzoate within Chemical Literature

This compound belongs to the family of fluorinated aromatic esters. Its structure, which combines a fluorine atom, a methoxy (B1213986) group, and an ethyl ester attached to a benzene (B151609) ring, makes it a subject of interest for researchers. The presence of these specific functional groups suggests its potential as a building block in the synthesis of more complex molecules for pharmaceutical or other applications.

The synthesis of similar compounds, such as ethyl 4-fluorobenzoate, often involves the esterification of the corresponding carboxylic acid. globalscientificjournal.com For example, 4-fluorobenzoic acid can be reacted with ethanol (B145695) in the presence of an acid catalyst to produce ethyl 4-fluorobenzoate. globalscientificjournal.com Another method involves the reaction of an aromatic acid chloride with an alcohol. numberanalytics.com

The properties of this compound are influenced by its constituent parts. The aromatic ring provides a stable core, while the fluorine and methoxy groups modify its electronic properties and potential for interactions with biological targets. The ethyl ester group provides a site for further chemical transformations.

While specific research on this compound is not extensively detailed in publicly available literature, its structural motifs are common in medicinal chemistry. For example, fluorinated and methoxy-substituted aromatic compounds are found in a variety of bioactive molecules. The study of compounds like this compound contributes to the broader understanding of how these functional groups influence molecular behavior and can be used to design new and effective chemical entities.

Rationale for Focusing on This Specific Compound

While extensive research on this compound is not widely published, its importance can be inferred from its structure and the well-documented utility of its precursors and analogs. The primary rationale for the synthesis and study of this compound lies in its role as a versatile chemical building block. biosynth.com

The compound's precursor, 2-Fluoro-4-methoxybenzoic acid, is recognized as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as anti-inflammatory and anticancer agents. innospk.com The presence of the fluorine and methoxy groups on the benzoic acid backbone provides specific reactive sites, allowing for its participation in a variety of chemical transformations. innospk.com Therefore, this compound is likely synthesized as an intermediate for the construction of larger, more complex molecules with potential biological activity. Its ester functionality provides a handle for further chemical modification, such as amide bond formation, which is a common step in the synthesis of many pharmaceutical compounds.

Current State of Research on this compound and Related Analogs

Direct and detailed research focusing exclusively on this compound is limited in publicly available literature. Its primary role appears to be that of a synthetic intermediate, with its properties and reactivity being a means to an end rather than a focus of study itself.

However, the research landscape for its analogs is rich and provides context for its potential applications. For instance, various substituted benzoates and their derivatives have been investigated for a range of biological activities:

Anticancer Agents: A series of 4-substituted methoxybenzoyl-aryl-thiazoles have been synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cells, with some compounds showing activity in the low nanomolar range. nih.govnih.gov

Enteropeptidase Inhibitors: 4-Guanidinobenzoate derivatives have been designed as inhibitors of enteropeptidase, a target for the treatment of obesity, with some analogs showing significant in vivo efficacy. acs.org

Antimicrobial Agents: Fluorinated flavonoids and chalcones, which share structural motifs with fluorinated benzoates, have demonstrated significant antibacterial and antifungal properties. sigmaaldrich.com

Liquid Crystals: The precursor, 2-fluoro-4-hydroxybenzoic acid, is used in the synthesis of mesogens for liquid crystal applications, where the fluorine atom contributes to desirable phase behavior. ossila.com

The synthesis of this compound is straightforward, typically involving the esterification of 2-fluoro-4-methoxybenzoic acid with ethanol. This reaction is a standard transformation in organic chemistry.

Interactive Data Tables

Properties of this compound

PropertyValueSource
CAS Number 773135-34-5 sigmaaldrich.comresearchgate.net
Molecular Formula C₁₀H₁₁FO₃ researchgate.net
Molecular Weight 198.19 g/mol sigmaaldrich.comresearchgate.net

Synthesis of this compound

Reactant 1Reactant 2Product
2-Fluoro-4-methoxybenzoic acidEthanolThis compound
CAS: 394-42-3 CAS: 64-17-5 CAS: 773135-34-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO3 B1648229 Ethyl 2-fluoro-4-methoxybenzoate CAS No. 773135-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUTVJPWRDIHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of Ethyl 2 Fluoro 4 Methoxybenzoate

Established Synthetic Routes to Ethyl 2-Fluoro-4-methoxybenzoate

The most direct and commonly employed method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid.

Fischer-Speier esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester in the presence of an acid catalyst. operachem.commasterorganicchemistry.com This reaction is an equilibrium process, and specific conditions are manipulated to favor the formation of the desired ester product. masterorganicchemistry.comyoutube.com The starting material, 2-Fluoro-4-methoxybenzoic acid, is a readily available polysubstituted aromatic carboxylic acid.

The esterification of 2-Fluoro-4-methoxybenzoic acid with ethanol (B145695) is typically catalyzed by a strong mineral acid, with concentrated sulfuric acid (H₂SO₄) being a common choice. operachem.comusm.my The reaction mechanism involves several key steps:

Protonation: The catalytic acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

Elimination: The protonated hydroxyl group leaves as a water molecule, a good leaving group. masterorganicchemistry.com

Deprotonation: The final step involves the deprotonation of the resulting species to regenerate the acid catalyst and yield the final product, this compound.

To maximize the yield of this compound, several reaction parameters are carefully controlled. The primary challenge in Fischer esterification is overcoming the equilibrium nature of the reaction. operachem.comusm.my

Two main strategies are employed to shift the equilibrium to favor the ester:

Use of Excess Reactant: The reaction is often carried out using a large excess of ethanol, which acts as both the reactant and the solvent. operachem.commasterorganicchemistry.com According to Le Chatelier's principle, increasing the concentration of a reactant drives the reaction forward.

Removal of Water: As water is a product of the reaction, its removal from the reaction mixture will shift the equilibrium towards the formation of more ester. operachem.commasterorganicchemistry.com In laboratory settings, this can be achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene, although for simple esterifications, using excess alcohol is more common. operachem.com

The reaction is typically performed at the reflux temperature of the alcohol used, ensuring a sufficient reaction rate. operachem.com While traditional heating methods are effective, microwave-assisted organic synthesis (MAOS) has been explored for similar esterifications, as it can significantly reduce reaction times. usm.my However, when conducting the reaction in a sealed vessel, such as in microwave synthesis, the removal of water becomes more challenging. usm.my

ParameterTypical ConditionPurposeSource
Reactants 2-Fluoro-4-methoxybenzoic acid, EthanolFormation of the target ester youtube.com
Catalyst Concentrated Sulfuric Acid (H₂SO₄)To protonate the carboxylic acid and increase reactivity operachem.comusm.my
Solvent Excess EthanolServes as a reactant and solvent; shifts equilibrium operachem.commasterorganicchemistry.com
Temperature RefluxTo increase the reaction rate operachem.com
Key Strategy Use of excess alcohol and/or removal of waterTo drive the equilibrium towards product formation operachem.commasterorganicchemistry.com

This table presents a generalized summary of typical conditions for Fischer esterification.

Alternative Synthetic Strategies for Fluorinated Methoxybenzoates

While direct esterification is the most straightforward route, other synthetic pathways can be envisioned for constructing the core structure of fluorinated methoxybenzoates, typically involving more steps.

Alternative routes to the substituted benzoic acid precursor itself can be considered. These methods build the required substitution pattern on the aromatic ring through sequential reactions.

One potential, albeit complex, pathway involves:

Friedel-Crafts Acylation: Starting with a simpler fluorinated aromatic compound like m-fluorotoluene, a Friedel-Crafts acylation reaction could introduce a keto group. google.com

Oxidation/Hydrolysis: The resulting ketone could then be transformed into the carboxylic acid functionality. This often leads to a mixture of isomers. google.com

Esterification: The synthesized acid would then be esterified as described previously.

Another general approach for synthesizing alkoxybenzoic acids involves the nucleophilic aromatic substitution of a halogen atom with an alcoholate. google.com For instance, a suitably substituted dihalobenzene could undergo a substitution reaction to introduce a methoxy (B1213986) group. Subsequent functional group manipulations would be required to install the carboxylic acid and perform the final esterification.

When comparing these strategies, direct esterification of the pre-formed 2-fluoro-4-methoxybenzoic acid is superior in both efficiency and selectivity for producing the target molecule.

Selectivity: The primary drawback of building the aromatic ring's substitution pattern via reactions like Friedel-Crafts acylation is the issue of regioselectivity. The directing effects of the existing substituents (e.g., fluorine and a methyl group) can lead to the formation of a mixture of ortho and para isomers, which then require challenging and costly separation. google.com The direct esterification of pure 2-fluoro-4-methoxybenzoic acid is highly selective, as the reaction occurs exclusively at the carboxylic acid group, leaving the fluorinated aromatic ring intact.

Synthetic StrategyNumber of Steps (from precursor acid)Key AdvantagesKey DisadvantagesSource
Direct Esterification 1High selectivity, high efficiency, simple procedure.Equilibrium reaction requires specific conditions to maximize yield. operachem.commasterorganicchemistry.com
Multi-step Ring Synthesis >3Allows synthesis from simpler, cheaper starting materials.Lower overall yield, poor regioselectivity (isomer formation), complex purification. google.com

This table provides a comparative overview of the synthetic approaches.

Precursor Compounds and Starting Materials in Synthesis

The synthesis of this compound relies on the availability of specific starting materials, with 2-fluoro-4-methoxybenzoic acid being a pivotal intermediate. The strategic placement of the fluorine and methoxy groups on the aromatic ring in the precursors is crucial for the final product's structure.

2-Fluoro-4-methoxybenzoic Acid as a Key Intermediate

2-Fluoro-4-methoxybenzoic acid is a primary and direct precursor for the synthesis of this compound. cymitquimica.com The most common method for this conversion is Fisher esterification. This reaction typically involves heating the carboxylic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible and is driven to completion by using an excess of ethanol or by removing water as it is formed.

This carboxylic acid itself is an important organic synthesis intermediate. It is a white crystalline solid with a melting point of approximately 142-144°C. While sparingly soluble in water, it dissolves in organic solvents like ethanol and dichloromethane.

Other Relevant Fluorinated Aromatic Precursors

While 2-fluoro-4-methoxybenzoic acid is the most direct precursor, other fluorinated aromatic compounds can be utilized to synthesize the target molecule through multi-step reaction sequences. For instance, compounds like 1-fluoro-4-methoxybenzene could potentially be carboxylated and then esterified. Another possible precursor is 2-fluoro-4-methoxybenzaldehyde, which could be oxidized to the corresponding carboxylic acid and subsequently esterified. The choice of precursor often depends on commercial availability, cost, and the desired synthetic route.

Derivatization and Chemical Transformations Involving this compound

The ester functionality and the substituted aromatic ring of this compound allow for a variety of chemical transformations, leading to the formation of new and potentially bioactive molecules.

Hydrolysis to 2-Fluoro-4-methoxybenzoic Acid

The ester group of this compound can be hydrolyzed back to the parent carboxylic acid, 2-fluoro-4-methoxybenzoic acid. This reaction can be carried out under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is an irreversible process. It involves treating the ester with a strong base, such as sodium hydroxide (B78521), in an aqueous or alcoholic solution. The reaction proceeds through nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid. The rate of hydrolysis can be influenced by the electronic effects of the substituents on the benzene (B151609) ring. nih.gov

Amination Reactions: Formation of 2-Fluoro-4-methoxybenzohydrazide

A significant derivatization of this compound is its reaction with hydrazine (B178648) hydrate (B1144303) to form 2-fluoro-4-methoxybenzohydrazide. This transformation is a nucleophilic acyl substitution reaction where hydrazine, a potent nucleophile, displaces the ethoxy group of the ester. The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol. This hydrazide is a key intermediate in the synthesis of various heterocyclic compounds and has been investigated for its potential biological activities. The formation of hydrazides from esters is a common strategy in medicinal chemistry to introduce a reactive handle for further molecular elaboration.

Formation of Heterocyclic Compounds

This compound and its derivatives, particularly the corresponding hydrazide, are valuable precursors for the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive sites allows for cyclization reactions to form rings containing nitrogen, oxygen, and sulfur atoms. For instance, the hydrazide can react with various electrophiles to form pyrazoles, oxadiazoles, and other heterocyclic systems. These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds, and the incorporation of the fluorinated methoxy-substituted phenyl ring can modulate the pharmacological properties of the resulting molecules. The synthesis of novel benzimidazoles, for example, has been achieved starting from related fluorinated benzoic acids. researchgate.net

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, and the synthesis of its derivatives is an area of significant research. nih.govjchemrev.com this compound can be a key starting material in the multi-step synthesis of these heterocyclic compounds. The typical synthetic route involves the initial conversion of the ethyl ester to the corresponding acid hydrazide. This hydrazide intermediate is then cyclized with various reagents to form the 1,3,4-oxadiazole ring. nih.gov

A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation of an acid hydrazide with a carboxylic acid, followed by cyclodehydration. nih.gov In this context, the acid hydrazide derived from this compound would react with a variety of aromatic carboxylic acids. The subsequent dehydration step is typically carried out using reagents like phosphorus oxychloride, thionyl chloride, or polyphosphoric acid to yield the desired 1,3,4-oxadiazole. nih.gov The general scheme for this transformation is depicted below:

Scheme 1: General Synthesis of 1,3,4-Oxadiazole Derivatives via Condensation

Step 1: Hydrazinolysis of this compound

Step 2: Condensation with an Aromatic Carboxylic Acid and Cyclodehydration

This methodology allows for the introduction of a wide range of substituents on the second phenyl ring of the oxadiazole, depending on the choice of the aromatic carboxylic acid used in the condensation step.

The 2-fluoro-4-methoxyphenyl moiety, originating from this compound, can be a crucial component in the design of novel oxadiazole-based compounds with specific electronic and steric properties. osti.gov The fluorine atom can influence the conformation of the molecule and participate in hydrogen bonding, while the methoxy group can be a site for further functionalization. This makes this compound a valuable starting material for creating libraries of diverse 1,3,4-oxadiazole derivatives for various applications.

Other Cyclization Reactions

While the synthesis of 1,3,4-oxadiazoles is a prominent application, the reactive intermediates derived from this compound can potentially participate in other cyclization reactions to form different heterocyclic systems. For instance, the corresponding acid hydrazide could react with β-dicarbonyl compounds to form pyrazoles or with isothiocyanates to yield thiadiazole derivatives. The specific reaction conditions and the nature of the coupling partner would determine the final heterocyclic ring system formed. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgresearchgate.netdntb.gov.ua The aromatic ring of this compound, being substituted with a halogen (fluorine), is a potential substrate for such transformations, although the C-F bond is generally less reactive than other carbon-halogen bonds.

Suzuki Coupling and Related Processes

The Suzuki coupling reaction, which involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for the formation of biaryl compounds. nih.gov While aryl fluorides are typically challenging substrates for Suzuki coupling due to the strength of the C-F bond, advancements in catalyst design have made these transformations more feasible, particularly with electron-deficient aryl fluorides. rsc.orgdntb.gov.ua The electron-withdrawing ester group in this compound could potentially activate the C-F bond towards oxidative addition to a palladium(0) complex, a key step in the catalytic cycle.

Table 1: Potential Suzuki Coupling of this compound

Reactant 1Reactant 2Catalyst SystemProduct
This compoundArylboronic acidPd catalyst, BaseEthyl 2-aryl-4-methoxybenzoate
Functionalization of the Aromatic Ring

Beyond Suzuki coupling, other palladium-catalyzed cross-coupling reactions could be employed to functionalize the aromatic ring of this compound. These reactions could include Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Heck coupling with alkenes. The success of these reactions would depend on finding a suitable palladium catalyst and reaction conditions capable of activating the C-F bond or another position on the aromatic ring. The ability to introduce various substituents onto the benzene ring through these methods significantly enhances the utility of this compound as a versatile synthetic intermediate.

Reaction Mechanisms and Stereochemical Considerations

The formation of this compound typically proceeds via one of two principal reaction mechanisms: Fischer-Speier esterification or nucleophilic aromatic substitution (SNAr). The choice of starting materials and reaction conditions are the determining factors for which pathway is favored.

Fischer-Speier Esterification Mechanism

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 2-fluoro-4-methoxybenzoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgbyjus.com The mechanism is a reversible, six-step process:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. byjus.comyoutube.com

Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. byjus.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking ethanol) to one of the hydroxyl groups of the tetrahedral intermediate. This transfer is often facilitated by another molecule of the alcohol or the conjugate base of the catalyst.

Formation of a Good Leaving Group: The protonated hydroxyl group becomes a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbon-oxygen double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

Deprotonation: The final step involves the deprotonation of the protonated ester, typically by a molecule of water or the alcohol, to yield the final ester product, this compound, and regenerate the acid catalyst. byjus.comyoutube.com

To drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Mechanism

An alternative, though less direct, synthetic approach could involve a nucleophilic aromatic substitution (SNAr) reaction. In this scenario, the fluorine atom on the benzene ring would be substituted by a nucleophile. It is important to note that for an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of a precursor to this compound, if a different leaving group (e.g., a nitro group) were present at the 2-position and activated by other substituents, a fluoride (B91410) ion could act as the nucleophile. However, a more plausible, albeit multi-step, SNAr pathway would involve the displacement of a different leaving group by a methoxide (B1231860) ion to introduce the methoxy group, followed by esterification.

The general mechanism for an SNAr reaction involves two key steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by electron-withdrawing groups.

Departure of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the substitution product.

In the context of related compounds, studies have shown that the presence of multiple fluorine atoms or strong electron-withdrawing groups like nitro groups can facilitate SNAr reactions where a methoxy group displaces a fluorine atom. ebyu.edu.tr

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) Analysis

While specific experimental ¹H NMR data for Ethyl 2-fluoro-4-methoxybenzoate was not found in the available search results, a theoretical analysis based on established principles of NMR spectroscopy can predict the expected spectrum. The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Key expected signals would include:

A triplet and a quartet in the upfield region, characteristic of the ethyl group (-OCH₂CH₃). The methylene (B1212753) protons (-OCH₂-) would appear as a quartet due to coupling with the methyl protons, and the methyl protons (-CH₃) would appear as a triplet.

A singlet for the methoxy (B1213986) group protons (-OCH₃).

Signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and splitting patterns of these aromatic protons would be influenced by the electron-donating methoxy group, the electron-withdrawing ester group, and the fluorine atom. The fluorine atom would introduce additional complexity through ¹H-¹⁹F coupling.

Carbon-13 NMR (¹³C NMR) Analysis

Expected signals would include:

Two signals in the upfield region for the ethyl group carbons.

A signal for the methoxy carbon.

Signals for the six carbons of the benzene ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon directly bonded to the fluorine atom would exhibit a large C-F coupling constant.

A signal for the carbonyl carbon of the ester group in the downfield region.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituent Characterization

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorine-containing compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, which provides excellent signal dispersion. icpms.cz For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom on the aromatic ring. The precise chemical shift of this signal would be indicative of the electronic environment around the fluorine atom. Furthermore, the signal would likely appear as a multiplet due to coupling with adjacent aromatic protons (³JH-F) and potentially longer-range couplings.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the ethyl group's methylene and methyl protons, and between adjacent protons on the aromatic ring. youtube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹JC-H). sdsu.edu It would be used to definitively assign the carbon signals for the ethyl group, the methoxy group, and the protonated carbons of the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons (typically ²JC-H and ³JC-H). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected between the methoxy protons and the carbon at position 4 of the ring, and between the aromatic protons and the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for this compound was not found, the expected characteristic vibrational modes can be predicted based on the functional groups present.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching~1720
C-O (Ester)Stretching~1250 and ~1100
C-F (Aryl)Stretching~1250-1120
=C-H (Aromatic)Stretching~3100-3000
C-H (Alkyl)Stretching~2980-2850
C=C (Aromatic)Stretching~1600 and ~1475

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

For this compound (C₁₀H₁₁FO₃), the expected exact mass is 198.0692 g/mol . An HRMS measurement would aim to confirm this value, thereby verifying the molecular formula. The standard mass spectrum would show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 153, and the loss of the ethyl group (-CH₂CH₃, 29 Da) to give a fragment at m/z 169. Further fragmentation of the benzoyl cation could also be observed.

Molecular Ion Peak Determination

In mass spectrometry, the molecular ion peak (M+) represents the molecule that has been ionized by the loss of a single electron. chemguide.co.ukyoutube.com For this compound, with a molecular formula of C₁₀H₁₁FO₃, the theoretical monoisotopic mass is 198.0692 g/mol . guidechem.comsigmaaldrich.com Therefore, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 198. This peak is typically the one with the highest mass in the spectrum, barring any isotopic peaks. youtube.com

Table 1: Molecular Ion Data for this compound

Property Value
Molecular Formula C₁₀H₁₁FO₃
Monoisotopic Mass 198.0692 g/mol
Expected M+ Peak (m/z) 198

Fragmentation Patterns for Structural Confirmation

The fragmentation of the molecular ion provides a structural fingerprint of the molecule. chemguide.co.uk The energetically unstable molecular ion breaks down into smaller, more stable charged fragments. chemguide.co.ukyoutube.com For this compound, several key fragmentation pathways can be predicted, which are crucial for confirming its structure.

The most common cleavages in esters occur at the bonds adjacent to the carbonyl group. miamioh.edu

Loss of the Ethoxy Radical: A primary fragmentation involves the loss of the ethoxy radical (•OCH₂CH₃), resulting in the formation of the 2-fluoro-4-methoxybenzoyl cation.

[C₁₀H₁₁FO₃]⁺• → [C₈H₆FO₂]⁺ + •OCH₂CH₃

This would produce a significant peak at m/z 153.

Loss of an Ethyl Radical: Another characteristic fragmentation is the loss of an ethyl radical (•CH₂CH₃) following rearrangement, leading to a protonated acid fragment.

This fragmentation would result in a peak at m/z 169.

Loss of Ethene (McLafferty Rearrangement): If applicable, a McLafferty rearrangement could occur, leading to the loss of a neutral ethene molecule (C₂H₄) and the formation of a radical cation of the corresponding carboxylic acid.

This would generate a fragment ion at m/z 170.

Further Fragmentation: The benzoyl fragment itself can undergo further fragmentation, such as the loss of carbon monoxide (CO), which is a common pathway for aromatic carbonyl compounds. miamioh.edu

[C₈H₆FO₂]⁺ → [C₇H₆FO]⁺ + CO

This would lead to a peak at m/z 125.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Ion Neutral Loss
198 [C₁₀H₁₁FO₃]⁺• (Molecular Ion) -
169 [C₈H₅FO₃]⁺ •CH₂CH₃
153 [C₈H₆FO₂]⁺ •OCH₂CH₃

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic esters like this compound are expected to exhibit characteristic absorption bands in the ultraviolet region. The absorption is primarily due to π → π* transitions within the benzene ring and the carbonyl group. The presence of substituents on the benzene ring—the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluoro (-F) and ester (-COOC₂H₅) groups—influences the position and intensity of these absorption maxima. Generally, substituted benzoates show strong absorption bands related to the benzene ring, often observed between 200 and 300 nm. researchgate.netresearchgate.net For instance, a study on ethyl 4-aminobenzoate (B8803810) in water showed a significant absorption peak around 300 nm. researchgate.net The exact λₘₐₓ for this compound would depend on the solvent used, but characteristic strong absorptions are expected in this region due to its aromatic nature.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound, providing empirical formula validation. For this compound (C₁₀H₁₁FO₃), the theoretical elemental composition can be calculated from its molecular formula and the atomic masses of its constituent elements. Nitrogen is not present in the molecule.

Table 3: Theoretical Elemental Composition of this compound

Element Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon (C) 12.011 10 120.11 60.60%
Hydrogen (H) 1.008 11 11.088 5.60%
Oxygen (O) 15.999 3 47.997 24.22%
Fluorine (F) 18.998 1 18.998 9.58%

| Total | | | 198.193 | 100.00% |

Experimental CHN analysis of a pure sample of this compound is expected to yield results that are in close agreement (typically within ±0.4%) with these calculated values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the methodology provides unparalleled detail about its solid-state conformation. nih.gov Such a study would involve growing a single crystal of the compound and exposing it to an X-ray beam. nih.govmdpi.com The resulting diffraction pattern allows for the determination of key crystallographic parameters, including the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the crystal lattice. mdpi.comresearchgate.net This information reveals exact bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the conformation of the flexible ethyl ester and methoxy groups.

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. Based on studies of structurally similar compounds, several types of interactions can be anticipated. researchgate.net

Hydrogen Bonding: Although lacking strong hydrogen bond donors, the molecule contains several hydrogen bond acceptors (the oxygen atoms of the ester and methoxy groups, and the fluorine atom). Weak C-H···O and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing, linking molecules into a three-dimensional network. researchgate.netnih.gov

π-π Stacking: The aromatic benzene rings are likely to engage in π-π stacking interactions, where the planes of adjacent rings align, contributing to the stability of the crystal structure. nih.govresearchgate.net These interactions can be in a parallel-displaced or T-shaped arrangement.

C-H···F Interactions: The presence of the fluorine atom allows for the formation of C-H···F interactions, which, although weak, are recognized as significant forces in directing the crystal packing of organofluorine compounds. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acs.org

For related molecules, such as 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the HOMO-LUMO energy gap was calculated to be 4.48 eV, indicating high kinetic stability. malariaworld.org A similar analysis for Ethyl 2-fluoro-4-methoxybenzoate would reveal its potential for charge transfer interactions within the molecule. However, no specific HOMO-LUMO energy values for this compound have been reported in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. acs.org The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). chemicalbook.com These maps are used to predict sites for electrophilic and nucleophilic attack. nih.gov

In a hypothetical MEP map of this compound, the electronegative oxygen atoms of the ester and methoxy (B1213986) groups, along with the fluorine atom, would be expected to show regions of negative potential. In contrast, the hydrogen atoms of the ethyl and methyl groups would exhibit positive potential. No experimentally or computationally derived MEP map for this specific compound is currently available in published literature.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. By comparing the calculated frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes (stretching, bending, rocking) to the observed spectral bands. ajpchem.org A scaling factor is often applied to the theoretical frequencies to better match experimental results. nih.gov While studies on related compounds like ethyl 4-aminobenzoate (B8803810) have successfully correlated theoretical and experimental spectra, a similar analysis for this compound has not been published. ajpchem.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of a molecule, or its complex with a biological target such as a protein or receptor. researchgate.net MD studies are particularly useful for assessing the stability of a ligand within a protein's binding site, a key step in drug discovery. researchgate.net There are currently no published molecular dynamics simulation studies involving this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. ambeed.com These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. bldpharm.com The development of a QSAR model requires a dataset of structurally related molecules with known activities. nih.gov As there are no published studies detailing the biological activity of a series of compounds including this compound, no specific QSAR models for it exist.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used to screen virtual libraries of compounds against a biological target to identify potential drug candidates. The strength of the interaction is typically estimated using a scoring function, which often correlates with binding energy. While docking studies have been performed for countless structurally analogous compounds, including other fluoro- and methoxy-substituted molecules, no specific molecular docking studies featuring this compound as the ligand have been found in the scientific literature. researchgate.net

Ligand-Protein Interactions and Binding Affinity Predictions

Computational methods provide a powerful lens through which the potential interactions of a small molecule, such as this compound, with a protein target can be predicted. Molecular docking is a primary technique used for this purpose. This method computationally places the ligand (this compound) into the binding site of a protein and evaluates the complementarity of the fit.

The binding affinity, a measure of the strength of the interaction, is estimated using scoring functions. These functions calculate a value, often expressed as a binding energy (e.g., in kcal/mol), which reflects the stability of the ligand-protein complex. A more negative binding energy typically suggests a stronger and more stable interaction.

Key interactions that would be assessed include:

Hydrogen Bonds: The presence of fluorine and oxygen atoms (in the ester and methoxy groups) in this compound allows for the potential formation of hydrogen bonds with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The ethyl group and the benzene (B151609) ring contribute to the molecule's hydrophobicity, enabling interactions with nonpolar residues of a protein.

Without specific studies, it is not possible to present a data table of binding affinities for this compound with any particular protein.

Identification of Potential Biological Targets

The identification of potential biological targets for a novel or uncharacterized compound like this compound can be approached through several in silico (computer-based) strategies.

One common method is reverse docking or target fishing . In this approach, the structure of the ligand is docked against a large library of known protein structures. The proteins to which the ligand binds with the highest predicted affinity are then considered potential biological targets.

Another strategy involves similarity-based screening . This method leverages the principle that structurally similar molecules often have similar biological activities. Databases of compounds with known biological targets are searched for molecules that are structurally analogous to this compound. The known targets of these similar compounds would then be considered as potential targets for the query molecule.

As there is no published research detailing such screening for this compound, a list of potential biological targets cannot be provided at this time. The absence of such studies may suggest that this compound has not yet been prioritized for extensive biological investigation.

Applications and Advanced Research Directions

Intermediate in Organic Synthesis of Complex Molecules

The strategic placement of fluoro and methoxy (B1213986) substituents on the benzoate (B1203000) structure makes Ethyl 2-fluoro-4-methoxybenzoate a versatile intermediate in organic synthesis. These groups influence the electronic properties of the aromatic ring, guiding its reactivity in subsequent chemical transformations.

Fluorinated aromatic compounds are of immense interest in the development of pharmaceuticals, agrochemicals, and materials. tcichemicals.combeilstein-journals.org The inclusion of fluorine can dramatically alter a molecule's physical and chemical properties, including its stability, lipophilicity, and bioavailability. beilstein-journals.org this compound serves as a foundational building block in this context. tcichemicals.com It provides a pre-functionalized aromatic ring where the fluorine atom can be retained in the final product or utilized as a reactive site for further modification.

The synthesis of complex molecules often relies on the use of such "fluorinated building blocks" to introduce fluorine into a target structure without having to use harsh fluorinating agents late in a synthetic sequence. nih.govtandfonline.com This approach allows for the efficient construction of diverse molecular libraries. For example, aromatic fluorides are key intermediates in the synthesis of numerous commercial products, including anti-infective agents and cardiovascular drugs. researchgate.net The presence of the ester and methoxy groups on this compound offers additional handles for chemical modification, enabling its incorporation into a wide array of complex fluoro-aromatic structures.

The development of advanced materials, such as liquid crystals, often involves molecules with specific structural features that influence their physical properties. Calamitic (rod-shaped) liquid crystals, for instance, are typically composed of a rigid core and flexible terminal chains. The core structure frequently includes aromatic rings like phenyl benzoates.

The incorporation of lateral substituents, such as fluorine atoms, onto the molecular core is a well-established strategy for tuning the properties of liquid crystals, including their dielectric anisotropy and mesophase behavior. Research has shown that fluorinated benzoate derivatives are synthesized as key components of liquid crystal materials. For example, compounds based on a 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate core have been investigated for their unique infrared properties. Similarly, the introduction of methoxy groups into the core or terminal position of liquid crystalline benzothiophene (B83047) derivatives has been shown to influence the formation of nematic and smectic phases.

Given these precedents, this compound represents a potential precursor for the synthesis of novel liquid crystals. Its fluoro- and methoxy-substituted phenyl ring could be elaborated into a more complex, rigid core structure required for liquid crystalline behavior. The ester functional group provides a convenient point for connecting other molecular fragments to build the final calamitic structure.

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the search for new therapeutic agents often involves the synthesis and evaluation of novel molecular structures. Fluorinated compounds have become a cornerstone of modern drug discovery, with a significant percentage of FDA-approved drugs containing fluorine. tandfonline.com

This compound can serve as a starting point for the synthesis of biologically active molecules. Its structural motifs are found within various pharmacologically relevant scaffolds. A key strategy in drug discovery is the synthesis of analogs, where a core structure is systematically modified to optimize biological activity.

A pertinent example is the synthesis of benzimidazoles, a class of heterocyclic compounds known for a wide range of pharmacological activities, including antimicrobial and anticancer effects. Research has demonstrated that substituted benzimidazoles can be synthesized starting from related fluorinated benzoic acids, such as 4-fluoro-3-nitrobenzoic acid. In these multi-step syntheses, the benzoic acid is converted into a benzimidazole (B57391) ring system. For instance, the synthesis of Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate involves the cyclization of a diamine intermediate with a benzoic acid derivative. This highlights how the methoxyphenyl and ethyl carboxylate moieties, present in this compound, are valuable components for building complex, biologically active heterocyclic systems.

The exploration of pharmacological activities involves screening newly synthesized compounds against various biological targets. Derivatives synthesized from precursors like this compound are evaluated to identify potential new therapeutic leads.

The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Fluorinated compounds and heterocyclic systems are promising areas of research.

Studies on novel benzimidazoles synthesized from 4-fluoro-3-nitrobenzoic acid have explored their antimycobacterial activity. A library of 51 novel benzimidazoles was synthesized and screened against Mycobacterium tuberculosis. Several compounds showed moderate activity, with one of the most active being an ethyl carboxylate-containing benzimidazole derivative, which demonstrated an IC₅₀ (half-maximal inhibitory concentration) of 11.52 μM. This research underscores the potential of using fluorinated benzoate building blocks to generate new compounds with specific antimicrobial properties.

Another area of investigation involves fluorobenzoylthiosemicarbazides, which have been identified as potential inhibitors of the bacterial enzyme D-alanyl-D-alanine ligase. These studies confirm that the fluorobenzoyl group is a useful scaffold for developing new antibacterial agents.

Interactive Data Table: Antimicrobial Activity of a Benzimidazole Derivative

The table below summarizes the reported activity for a compound synthesized from a related fluorinated benzoic acid precursor.

Compound NameTarget OrganismActivity MetricValueReference
Ethyl 2-(4-(trifluoromethyl)phenyl)-1-(2-morpholinoethyl)-1H-benzo[d]imidazole-5-carboxylateMycobacterium tuberculosisIC₅₀11.52 µM

Exploration of Pharmacological Activities

Anticancer Potential

While direct studies on the anticancer potential of this compound are not prominent in publicly available research, its structural motifs are integral to the design of novel anticancer agents. The presence of both fluorine and methoxy substituents on a benzene (B151609) ring is a common strategy in the development of therapeutic compounds. For instance, substituted methoxybenzoyl-aryl-thiazoles have been synthesized and evaluated for their antiproliferative activity against melanoma and prostate cancer cells, with some analogues showing high potency. nih.govnih.gov The synthesis of such molecules may involve intermediates structurally related to this compound.

Furthermore, research into 3-fluoroazetidin-2-ones as analogues of the tubulin-targeting agent combretastatin (B1194345) A-4 (CA-4) has shown significant anticancer activity. researchgate.netmdpi.com One of the potent compounds in this class, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, which features a fluoro-methoxyphenyl group, demonstrated notable activity against breast cancer cells. researchgate.net The synthesis of such complex molecules often relies on the availability of appropriately substituted starting materials like fluorinated and methoxylated benzoic acid derivatives.

The development of gefitinib, an EGFR tyrosine kinase inhibitor used in cancer therapy, has been explored from various synthetic routes, including one starting from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This highlights the utility of methoxy-substituted benzoates in the synthesis of targeted cancer therapies. Although this specific example does not include fluorine, it underscores the importance of the methoxybenzoyl scaffold in oncological drug discovery.

Anti-inflammatory Investigations

The core structure of this compound is relevant to the field of anti-inflammatory drug discovery. Fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have been investigated as anti-inflammatory and potential anticancer agents. mdpi.com These studies suggest that the incorporation of fluorine can enhance the biological effects of benzofuran derivatives. mdpi.com

Research on ethyl-p-methoxycinnamate, isolated from Kaempferia galanga, has demonstrated its anti-inflammatory properties through the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. mdpi.com While structurally different, this compound shares the feature of a methoxy-substituted aromatic ring attached to an ethyl ester-containing moiety, suggesting the potential for related structures to exhibit similar activities.

Furthermore, studies on substituted sulfamoyl benzamidothiazoles have identified compounds that can prolong the activation of NF-κB, a key regulator of the inflammatory response. nih.gov The structure-activity relationship (SAR) studies of these compounds involved modifications at various positions of the benzamido portion, which could conceptually be derived from precursors like this compound.

Antioxidant Activity

Direct antioxidant activity of this compound is not extensively documented. However, the structural elements of this compound are found in molecules with known antioxidant potential. For example, some benzofuran derivatives, which can be synthesized with fluorine and methoxy substituents, have been noted for their antioxidant activities alongside other biological effects. mdpi.com

Other Emerging Biological Activities

The 2-fluoro-4-methoxyphenyl moiety, the core of this compound, has been incorporated into ligands for positron emission tomography (PET) imaging. Specifically, a compound containing this group was synthesized and characterized as a PET imaging ligand for the metabotropic glutamate (B1630785) receptor 2 (mGluR2), which is a target for several neuropsychiatric disorders. elsevierpure.com This demonstrates the utility of this substitution pattern in developing diagnostic tools for neurological conditions.

Role of Fluorine Substitution in Modulating Biological Activity and Lipophilicity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties. nih.govresearchgate.net The fluorine atom's high electronegativity and relatively small size can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability. nih.gov Replacing a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing the drug's half-life. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For classes of compounds that include the fluoro-methoxy-substituted phenyl motif, SAR studies have provided valuable insights. For example, in a series of fluorinated benzenesulfonamides investigated as inhibitors of amyloid-β aggregation, the specific arrangement of the substituents on the benzene ring was found to be crucial for activity. researchgate.netau.dk

In the development of anticancer agents, SAR studies on substituted methoxybenzoyl-aryl-thiazoles have highlighted the importance of the substitution pattern on the different aromatic rings for their antiproliferative activity. nih.govnih.gov Similarly, for anti-inflammatory agents based on benzimidazole scaffolds, substitutions at various positions of the benzimidazole nucleus, including with fluorinated phenyl groups, have been shown to greatly influence their activity. mdpi.com These studies provide a framework for how a building block like this compound could be strategically modified to develop potent and selective bioactive compounds.

Agrochemical Applications

The structural features of this compound are also relevant in the field of agrochemicals. A patent for a herbicidal combination includes compounds with a difluoromethanesulfonylanilide structure, which are substituted with a dimethoxytriazinyl group. nih.gov While not a direct application of this compound, this indicates the utility of fluorinated and methoxylated aromatic compounds in the development of new herbicides. The patent highlights the synergistic effects of combining different herbicidal compounds to control unwanted vegetation in various crops. nih.gov

Development of Herbicides and Pesticides

The introduction of fluorine into agrochemicals is a well-established strategy for enhancing their biological activity. Fluorinated compounds often exhibit increased metabolic stability, bioavailability, and binding affinity to target enzymes. While direct studies on the herbicidal or pesticidal properties of this compound are not extensively documented, its structural motifs are present in known active compounds.

Research into fluoroquinolone derivatives has demonstrated that a fluorine atom at the C-6 position can be crucial for herbicidal activity, although significant structural modifications are tolerated. nih.govbiorxiv.orgresearchgate.net This suggests that the fluorine atom in the 2-position of the benzoate ring in this compound could contribute to herbicidal potential in more complex derivatives.

Furthermore, studies on other fluorinated herbicides, such as those derived from 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] rsc.orggoogle.comoxazin-6-yl)isoindoline-1,3-diones, have shown commercial levels of herbicidal activity. nih.gov These compounds, which also feature a substituted fluorinated benzene ring, act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (protox). nih.gov This mode of action is a common target for herbicides, and it is conceivable that derivatives of this compound could be designed to target this or other critical plant enzymes. The combination of the fluoro and methoxy substituents on the aromatic ring could be further explored to optimize the efficacy and selectivity of new herbicidal compounds.

Materials Science Applications

The unique electronic and structural characteristics of fluorinated aromatic compounds make them attractive building blocks for advanced materials. This compound, with its potential for derivatization, is a candidate for research in liquid crystals and nonlinear optical materials.

Fluorinated compounds are widely used in the design of liquid crystal materials for display applications. The introduction of fluorine atoms can significantly influence the mesomorphic properties, such as the nematic-isotropic liquid transition temperatures and the breadth of the nematic range. scispace.com Research on 4-cyano-2-fluorophenyl and 4-cyano-3-fluorophenyl 4-substituted benzoates has shown that the nematic ranges of these esters can be markedly broader than their non-fluorinated analogues. scispace.com This suggests that liquid crystal molecules incorporating the 2-fluoro-4-methoxybenzoyl moiety could exhibit desirable properties for display technologies. The specific positioning of the fluorine and methoxy groups can be expected to influence the molecular packing and intermolecular interactions, thereby affecting the liquid crystalline phases.

Photoalignment is a non-contact technique for aligning liquid crystal molecules, offering advantages over the traditional rubbing method. iop.kiev.uabeamco.com Materials used for photoalignment often consist of polymers with photosensitive groups. google.comiop.kiev.uaresearchgate.net Fluorinated polymers, such as those based on fluoroalkylmethacrylates, have been investigated as photoalignment materials, where the fluorinated chains can influence the pretilt angle of the liquid crystal molecules. iop.kiev.ua Chalcones are another class of compounds that have been used in photo-crosslinkable polymers for liquid crystal alignment. iop.kiev.ua Given that this compound can be a precursor to chalcone (B49325) derivatives, polymers incorporating these moieties could be developed as novel photoalignment layers.

Nonlinear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic materials, particularly those with extended π-conjugation and donor-acceptor groups, can exhibit large second-order and third-order NLO responses. Chalcones, which are α,β-unsaturated ketones flanked by two aromatic rings, are a well-studied class of NLO compounds. rsc.orgnih.gov

The synthesis of chalcones often involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde. This compound can be converted to 2-fluoro-4-methoxyacetophenone, which can then serve as a key building block for a variety of chalcone derivatives. The electronic properties of the substituents on the aromatic rings of the chalcone play a critical role in determining its NLO properties. The 2-fluoro and 4-methoxy groups on one of the rings would provide a specific donor-acceptor character that could be tuned by varying the substituents on the other aromatic ring. Studies on other chalcone derivatives have shown that the presence of methoxy and nitro groups can lead to significant third-order NLO susceptibility. researchgate.netresearchgate.net Therefore, chalcones derived from this compound are promising candidates for new NLO materials with potentially high performance.

Catalysis and Reaction Development

The synthesis of this compound and its derivatives relies on efficient catalytic methods. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex organic molecules. mdpi.comnih.govrsc.orgrsc.orgnih.gov

The synthesis of this compound itself could likely be achieved through a palladium-catalyzed carbonylation of a corresponding aryl halide or triflate in the presence of ethanol (B145695). Alternatively, the esterification of 2-fluoro-4-methoxybenzoic acid with ethanol can be catalyzed by various reagents, including zinc oxide nanoparticles. chemicalbook.com

Furthermore, palladium-catalyzed cross-coupling reactions of 2-fluoro-4-methoxybenzoic acid or its derivatives would enable the synthesis of a wide range of more complex molecules for the applications mentioned above. For example, Suzuki or Stille coupling reactions could be employed to introduce new carbon-carbon bonds, while Buchwald-Hartwig amination could be used to form carbon-nitrogen bonds, leading to novel herbicide candidates or precursors for advanced materials. rsc.org The development of efficient and selective catalytic protocols for the derivatization of the this compound scaffold is a key area for future research.

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The future synthesis of Ethyl 2-fluoro-4-methoxybenzoate is expected to increasingly align with the principles of green chemistry, moving away from traditional methods that may involve harsh conditions or hazardous reagents. Research is gravitating towards methodologies that are not only efficient but also environmentally benign.

Eco-friendly approaches for aromatic ester synthesis, such as solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, offer significant improvements over classical procedures. nih.gov Techniques involving microwave activation are also being explored to reduce reaction times and energy consumption. nih.govresearchgate.net A novel "ester dance reaction," which facilitates the translocation of an ester group on an aromatic ring under mild conditions, presents an innovative and sustainable pathway for creating diverse aromatic esters. waseda.jp

For fluorinated compounds specifically, the use of heterogeneous catalysts like the metal-organic framework (MOF) UiO-66-NH2 has shown promise in the esterification of fluorobenzoic acids, offering reduced reaction times and the significant advantage of catalyst reusability. rsc.org Furthermore, the field of biocatalysis, which uses enzymes like lipases, is set to revolutionize ester production. nih.govresearchgate.net Enzymatic processes operate under mild conditions, exhibit high selectivity, and are biodegradable, representing a highly competitive and sustainable alternative to conventional chemical synthesis. nih.govnih.govnih.gov

Table 1: Comparison of Emerging Green Synthesis Methodologies for Aromatic Esters

Methodology Key Advantages Relevant Findings Citation(s)
Solvent-Free PTC & MW Reduced solvent use, faster reactions, simplified procedures. Effective for various cosmetic esters; improves on classical methods. nih.govresearchgate.net
"Ester Dance" Reaction Milder reaction conditions, cost-effective, sustainable. Enables novel translocation of ester groups on aromatic rings. waseda.jp
MOF Catalysis Reusable catalyst, reduced reaction time, high efficiency. UiO-66-NH2 successfully used for fluorinated aromatic ester synthesis. rsc.org
Biocatalysis (Lipases) High selectivity, mild conditions, biodegradable, non-toxic products. Competitive alternative to chemical methods for various esters. nih.govnih.gov

Advanced Pharmacological Profiling and Preclinical Studies of Derivatives

The core structure of this compound serves as a valuable starting point for developing potent therapeutic agents, particularly in oncology. Derivatives containing similar fluorophenoxy moieties are being actively investigated as multi-target kinase inhibitors. Abnormal signaling from receptor tyrosine kinases (RTKs) like c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers, promoting tumor growth, invasion, and angiogenesis. nih.govnih.govresearchgate.net

Developing inhibitors that can simultaneously block both the c-Met and VEGFR pathways is a promising strategy to enhance antitumor efficacy and overcome drug resistance. nih.govresearchgate.netresearchgate.net Preclinical studies on compounds with related scaffolds have demonstrated significant inhibitory activity. For instance, multi-kinase inhibitors like foretinib (B612053) and cabozantinib (B823) target c-Met and VEGFR-2, among other kinases. nih.gov A newer investigational drug, CT053PTSA, has shown potent inhibition of MET, AXL, and VEGFR-2 phosphorylation in cellular assays, highlighting the potential of this chemical class. frontiersin.org

Future research will focus on advanced pharmacological profiling of novel derivatives. This includes extensive in vitro kinase screening to map their selectivity and potency against a wide panel of kinases, and subsequent preclinical evaluation in various cancer cell lines and xenograft models to confirm their anti-proliferative and anti-angiogenic effects.

Table 2: Preclinical Data for Selected Multi-Target Kinase Inhibitors

Compound/Inhibitor Target(s) Key Preclinical Findings Citation(s)
Foretinib (XL880) c-Met, VEGFR-2, Tie-2, RON, Kit, FLT3 Nanomolar IC50 for c-Met and VEGFR-2; causes tumor necrosis in xenograft models. nih.gov
Cabozantinib (XL184) c-Met, VEGFR2, AXL, RET, KIT, FLT3 Suppresses metastasis, angiogenesis, and tumor growth in mouse models. nih.govfrontiersin.org
Compound 7 (from study) VEGFR-2, Tie-2, EphB4, c-Met Potent VEGFR-2 inhibition (IC50 = 2.35 nM) with good selectivity. nih.gov
Compound 22 (from study) c-Met, VEGFR-2, EGFR, RET, c-Kit Strong inhibition of c-Met (IC50 = 24.4 nM) and VEGFR-2 (IC50 = 62.5 nM); significant antitumor activity in a Caki-1 xenograft model. nih.gov
CT053PTSA MET, AXL, VEGFR-2, FLT3, MERTK Inhibited phosphorylation of MET, AXL, and VEGFR2 with IC50 values of 7.0, 0.44, and 1.1 nM, respectively, in cellular assays. frontiersin.org

Targeted Drug Delivery Systems Utilizing this compound Scaffolds

The development of targeted drug delivery systems is a critical frontier in enhancing therapeutic efficacy while minimizing systemic toxicity. The inherent properties of benzoate-containing structures suggest that scaffolds derived from this compound could be engineered into sophisticated nanocarriers. For instance, poly(vinyl benzoate) has been successfully formulated into nanoparticles capable of carrying lipophilic small molecules. nih.gov This indicates that polymers incorporating the this compound moiety could be designed for similar purposes.

Future research could explore creating nanoparticles or polymer-drug conjugates from derivatives of this compound that act as kinase inhibitors. Such systems could be designed to improve the bioavailability of these often water-repelling drug molecules. innovations-report.com These nanocarriers could be further functionalized with targeting ligands (e.g., antibodies or peptides) to achieve site-specific delivery to tumor cells, or designed as stimuli-responsive systems that release their payload in response to the unique conditions of the tumor microenvironment, such as lower pH or specific enzyme activity. nih.govfrontiersin.org Another avenue involves creating "theranostic" agents by conjugating a fluorescent dye to a kinase inhibitor derived from the scaffold, enabling simultaneous tumor imaging and therapy. nih.gov

Exploration of New Material Science Applications

The unique electronic and physical properties of fluorinated aromatic esters position them as intriguing candidates for advanced materials. The presence of fluorine atoms in conjugated organic materials is known to lower both the HOMO and LUMO energy levels, which can facilitate electron injection and improve stability against oxidative degradation. rsc.org This makes such compounds highly attractive for applications in organic electronics.

Future research is likely to investigate the potential of this compound and its oligomers or polymers as organic semiconductors for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). rsc.orgmdpi.com Additionally, the broader class of aromatic esters is being assessed for use as phase change materials (PCMs) in latent heat storage systems, particularly for high-temperature applications, due to their high thermal stability. mdpi.com The specific thermal properties of this compound could be evaluated to determine its suitability for this energy-related application. The compound could also serve as a monomer or building block for creating novel polymers with unique thermal or optical properties. numberanalytics.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the discovery and optimization of derivatives of this compound. Given that its derivatives show promise as kinase inhibitors, a field rich in public data, AI offers powerful tools for future development. acs.orgnih.gov

Furthermore, generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties like high target affinity and low off-target effects. Advanced models like Message Passing Neural Networks (MPNNs) can predict quantum chemical properties hundreds of thousands of times faster than traditional computational methods, enabling vast virtual screening campaigns and a deeper understanding of structure-activity relationships. research.google This computational approach will be instrumental in navigating the complex chemical space to identify the most promising candidates for therapeutic and material science applications.

Q & A

What are the common synthetic routes for Ethyl 2-fluoro-4-methoxybenzoate, and how do reaction conditions influence yield?

Level: Basic
Methodological Answer:
this compound is typically synthesized via nucleophilic aromatic substitution or esterification. For example, fluorination of a precursor like ethyl 2-hydroxy-4-methoxybenzoate using a fluorinating agent (e.g., DAST or Selectfluor) under anhydrous conditions can introduce the fluoro group . Alternatively, esterification of 2-fluoro-4-methoxybenzoic acid with ethanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) is another route. Key factors affecting yield include:

  • Temperature: Elevated temperatures (80–100°C) accelerate esterification but may promote side reactions.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance fluorination efficiency.
  • Catalyst: Acidic catalysts improve esterification kinetics but require careful pH control to avoid hydrolysis .

How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Level: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Use deuterated chloroform (CDCl₃) as a solvent. The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and fluorine’s deshielding effect on adjacent protons (δ ~6.8–7.5 ppm) are diagnostic. ¹⁹F NMR (δ ~-110 to -120 ppm) confirms fluorine substitution .
  • IR Spectroscopy: Key peaks include C=O ester stretch (~1720 cm⁻¹), C-O ester (~1250 cm⁻¹), and aromatic C-F (~1220 cm⁻¹) .
  • Mass Spectrometry (MS): Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 212 (C₁₀H₁₁FO₃⁺) and fragment ions from ester cleavage (e.g., loss of ethoxy group, m/z 167) .

What strategies resolve contradictory analytical data (e.g., TLC vs. NMR) during synthesis?

Level: Advanced
Methodological Answer:
Contradictions between TLC (single spot) and NMR (impurity signals) often arise from co-eluting impurities or solvent residues. To resolve:

  • Multi-eluent TLC: Test with chloroform:ethyl acetate (2:1), hexane:ethyl acetate (4:1), and hexane:ethanol (4:1) to improve separation .
  • Prep-HPLC or Column Chromatography: Purify the crude product to isolate the target compound.
  • DEPT-135 NMR or HSQC: Differentiate between overlapping signals and confirm structural assignments .

How do substituent positions (fluoro, methoxy) influence the compound’s reactivity in further derivatization?

Level: Advanced
Methodological Answer:
The fluoro group at position 2 is electron-withdrawing, activating the ring for electrophilic substitution at position 5 or 6. The methoxy group at position 4 is electron-donating, directing reactions to positions 3 or 7. For example:

Reaction TypePreferred SiteInfluence of Substituents
NitrationPosition 5Fluoro directs meta; methoxy directs para
Suzuki CouplingPosition 6Fluoro enhances oxidative addition to Pd catalysts

What computational methods predict the biological activity of this compound?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). The methoxy group may form hydrogen bonds with active-site residues, while fluorine enhances binding via hydrophobic interactions .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with observed IC₅₀ values in enzyme inhibition assays .

How is crystallographic data (e.g., SHELX) utilized to resolve structural ambiguities?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction with SHELXL refines bond lengths and angles, confirming the spatial arrangement of substituents. For example:

  • The C-F bond length (~1.35 Å) and C-O (methoxy) (~1.43 Å) can be validated against ideal values.
  • Twinning or disorder in crystals is resolved using SHELXD for phase improvement and ORTEP-3 for graphical representation .

How can toxicological risks be assessed for novel derivatives of this compound?

Level: Advanced
Methodological Answer:

  • Read-Across Analysis: Compare with structurally similar compounds (e.g., Ethyl 4-bromo-2-fluoro-3-methoxybenzoate) that have existing toxicity data. For example, evaluate hepatotoxicity via in vitro assays (e.g., HepG2 cell viability) .
  • Metabolic Profiling: Use LC-MS to identify metabolites formed by cytochrome P450 enzymes, predicting potential reactive intermediates .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.